NAB-14 belongs to the class of compounds known as non-competitive NMDAR inhibitors. It is classified under the broader category of allosteric modulators, which interact with a receptor at a site distinct from the active site, thereby altering the receptor's activity . The compound's development stems from efforts to create selective pharmacological agents that can modulate NMDAR activity without the side effects associated with traditional competitive antagonists.
The synthesis of NAB-14 involves multiple steps that focus on constructing the aryl benzamide core. The process typically includes:
The specific synthetic route may vary, but it generally emphasizes maintaining selectivity towards GluN2C and GluN2D subunits during the synthesis process.
The molecular structure of NAB-14 can be represented as follows:
The structure features an aryl group attached to a benzamide moiety, which is crucial for its interaction with the NMDARs. The presence of specific substituents on the aromatic ring can significantly influence its pharmacological properties .
NAB-14 primarily acts through non-covalent interactions with NMDARs. The key reactions include:
These mechanisms make NAB-14 a potent research tool for studying NMDAR function in various physiological and pathological contexts .
The mechanism of action for NAB-14 involves several key processes:
NAB-14 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective application in experimental settings.
NAB-14 has several important applications in scientific research:
NAB-14 (Carbamic acid, N,N-diethyl-, 4-[(1H-indol-7-ylamino)carbonyl]phenyl ester; CAS 1237541-73-9) is a potent, selective, and orally active negative allosteric modulator (NAM) of NMDA receptors (NMDARs) containing GluN2C or GluN2D subunits. Its molecular formula is C₂₀H₂₁N₃O₃, with a molecular weight of 351.40 g/mol [1] [5] [8]. Discovered through medicinal chemistry optimization of a N-aryl benzamide (NAB) core scaffold, NAB-14 emerged as a prototypical compound demonstrating >800-fold selectivity for recombinant GluN2C/2D subunits over GluN2A/2B-containing NMDARs in electrophysiological assays [8]. It exhibits an IC₅₀ of 580 nM at GluN1/GluN2D receptors and effectively crosses the blood-brain barrier, making it a valuable in vivo research tool [1] [2].
Table 1: Key Molecular and Pharmacological Properties of NAB-14
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 351.40 g/mol | Calculated from C₂₀H₂₁N₃O₃ |
IC₅₀ (GluN1/GluN2D) | 580 nM | Recombinant receptors in Xenopus oocytes/mammalian cells |
Selectivity (GluN2C/2D vs. GluN2A/2B) | >800-fold | Radioligand binding/electrophysiology |
Solubility | 200 mg/mL in DMSO | In vitro stock solutions |
Blood-Brain Barrier Penetration | Yes (Peak brain free: 3.2–3.8 nM) | Rodent pharmacokinetics (20 mg/kg p.o.) |
NMDARs are heterotetrameric ligand-gated ion channels composed of two obligatory GluN1 subunits combined with two GluN2 (A-D) or GluN3 (A-B) subunits. This combinatorial assembly creates receptors with distinct biophysical, pharmacological, and signaling properties critical for brain development, synaptic plasticity, and neurological disease pathogenesis [3] [4] [6].
The four GluN2 subunits (GluN2A, 2B, 2C, 2D) dictate key functional attributes of NMDARs:
Table 2: Functional Diversity of GluN2 Subunit-Containing NMDARs
Property | GluN2A | GluN2B | GluN2C | GluN2D |
---|---|---|---|---|
Deactivation Kinetics | Fast (τ~50 ms) | Moderate (τ~400 ms) | Moderate (τ~290 ms) | Slow (τ>1 s) |
Glutamate EC₅₀ | ~4 μM | ~2 μM | ~1 μM | ~0.4 μM |
Channel Open Probability (Pₒ) | ~0.5 | ~0.1 | ~0.05 | ~0.05 |
Primary Localization | Cortex/Hippocampus (synaptic) | Forebrain (synaptic/extrasynaptic) | Cerebellum | Thalamus/Subthalamic nucleus/Interneurons |
GluN2C/2D-containing NMDARs exhibit specialized roles distinct from GluN2A/2B receptors:
The development of NAB-14 addresses a critical gap in NMDAR pharmacology for several reasons:
Table 3: Research Applications of NAB-14 in Neuroscience
Application Domain | Key Findings Using NAB-14 | Biological Implication |
---|---|---|
Synaptic Physiology | Reduces EPSC amplitude (55±3.0%) and charge transfer (63±9.7%) in interneurons [1] [8] | Confirms GluN2D role in interneuron synaptic transmission |
Circuit Modulation | Inhibits subthalamic nucleus NMDA currents without affecting cortical pyramidal neurons [8] | Validates GluN2C/2D as targets for basal ganglia disorders |
Receptor Kinetics | Accelerates decay (τW reduced from 150±12 ms to 101±14 ms) [1] | Reveals role of GluN2C/2D in prolonging synaptic events |
In Vivo Utility | Achieves brain concentrations >3 nM after oral dosing (20 mg/kg) [1] | Enables behavioral studies of GluN2C/2D inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7